molecular formula C23H26N2O3 B4008359 4-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B4008359
M. Wt: 378.5 g/mol
InChI Key: IDCWDQHGUQYPDN-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals that have been explored for their diverse chemical properties, molecular structure, and potential in various scientific applications. The specific molecule discussed here has been studied in various contexts, including its synthesis, molecular structure analysis, chemical reactions, and both physical and chemical properties analysis.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the preparation of aminoalkanol derivatives and the evaluation of their affinities at beta-adrenoceptors, indicating a process of functionalizing the molecule for specific biochemical interactions (Kossakowski & Wojciechowska, 2006).

Molecular Structure Analysis

Spectroscopic (FT-IR, FT-Raman) investigations, alongside quantum chemical calculations, have been utilized to optimize the molecular structure and analyze vibrational frequencies. Studies like these often employ software packages like Gaussian09 to understand the stability of the molecule, which is typically influenced by hyper-conjugative interactions and charge delocalization (Renjith et al., 2014).

Chemical Reactions and Properties

The compound's reactivity has been explored through the synthesis of derivatives and the assessment of their potential as psychotropic and/or anti-HIV agents. Molecular structure confirmation via X-ray structure analysis supports these findings (Kossakowski, Wojciechowska, & Kozioł, 2006).

Physical Properties Analysis

The physical properties, such as the first hyperpolarizability, have been calculated to determine the molecule's role in non-linear optics. Such studies typically involve DFT methods to evaluate molecular electrostatic potential and other characteristics relevant to physical properties (Renjith et al., 2014).

Chemical Properties Analysis

Chemical property investigations focus on understanding the molecule's stability and reactivity. For instance, NBO analysis can provide insights into charge delocalization effects, while HOMO and LUMO analysis helps understand intramolecular charge transfer. These analyses contribute to a comprehensive understanding of the molecule's chemical behavior and potential applications (Renjith et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties
The compound under discussion has been the subject of various research studies aimed at exploring its synthesis, chemical properties, and potential applications in medicinal chemistry. Notably, one study detailed the synthesis of oxiran-2-ylmethyl and oxiran-2-ylmethoxy derivatives, investigating their potential as beta-adrenolytics, highlighting modest affinity for beta-adrenoceptors (Kossakowski & Wojciechowska, 2006). Another research effort focused on aromatic substitution effects on anticonvulsant activity, with certain derivatives displaying significant activity in models used for testing anticonvulsant properties (Obniska, Kamiński, & Tatarczyńska, 2006).

Pharmacological Evaluation
The pharmacological profile of derivatives of this compound has been extensively studied. For instance, compounds were evaluated for their anticonvulsant and neurotoxic properties, revealing that some derivatives showed promising anticonvulsant activity with minimal neurotoxic effects (Obniska, Kamiński, & Tatarczyńska, 2006). Additionally, the antimicrobial and antifungal activities of certain derivatives have been assessed, showing activity against a variety of microorganisms and potential for further investigation as antimicrobial agents (Stefanska et al., 2009).

Molecular Structure and Reactivity Studies
Spectroscopic investigations and quantum chemical calculations have been employed to understand the molecular structure and reactivity of these compounds. For example, a study utilizing FT-IR, FT-Raman, and DFT methods elucidated the optimized molecular structure, vibrational frequencies, and potential non-linear optical properties of one derivative, contributing to the understanding of its electronic and structural characteristics (Renjith et al., 2014).

properties

IUPAC Name

4-(1-oxo-3-phenyl-1-piperidin-1-ylpropan-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-21(24-11-5-2-6-12-24)18(13-15-7-3-1-4-8-15)25-22(27)19-16-9-10-17(14-16)20(19)23(25)28/h1,3-4,7-10,16-20H,2,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCWDQHGUQYPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 4
4-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 5
Reactant of Route 5
4-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 6
Reactant of Route 6
4-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

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